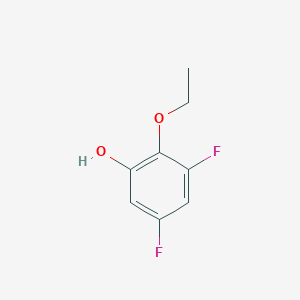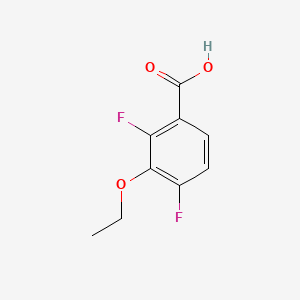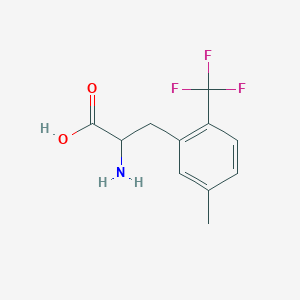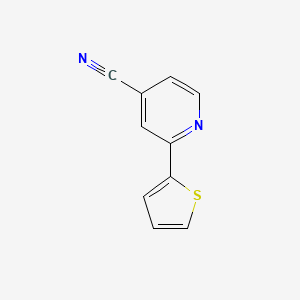
2-Thien-2-ylisonicotinonitrile
Descripción general
Descripción
2-Thien-2-ylisonicotinonitrile is a chemical compound with the CAS Number: 501378-56-9 . It has a molecular weight of 187.24 and its InChI key is SBHMEJOOSALMOK-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C10H6N2S . The exact 3D structure would require more specific data or computational chemistry methods to determine.Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Electronic Influence in Catalysis
The influence of the thienyl sulfur atom in ligands like 6-(thienyl)-2-(imino)pyridine, which is structurally similar to 2-Thien-2-ylisonicotinonitrile, significantly affects the catalytic activity of CoII complexes in ethylene oligomerization. Sulfur atoms in the 2-position of the thienyl ring enable the coordination to the cobalt center in activated systems (Bianchini et al., 2007).
Photovoltaic Applications
Novel dyes incorporating the thieno[2,3-b]indole unit, which includes the thien-2-yl group, have been synthesized for use in dye-sensitized solar cells (DSSCs). These dyes show promising efficiency and are a part of a push-pull system, demonstrating the potential of thien-2-yl derivatives in solar energy applications (Irgashev et al., 2015).
Antineoplastic Efficacy
Compounds with the 2-(thien-2-yl)acrylonitrile structure have shown high activity against hepatoma cells, with some derivatives inhibiting cell proliferation at sub-micromolar concentrations. These compounds, akin to this compound, demonstrate potential as multikinase inhibitors, especially against the VEGFR-2 tyrosine kinase (Schaller et al., 2021).
Optoelectronic Device Applications
The synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophene monomers, which include thien-2-yl groups, results in compounds with blue emission characteristics. These materials are considered for use in tailoring properties in optoelectronic device applications, showcasing the versatility of thien-2-yl derivatives (Pepitone et al., 2003).
Molecular Dynamics in Bioinformatics
The thien-2-yl group's ability to coordinate with certain metal centers and its influence on molecular dynamics and binding modes are of interest in bioinformatic studies. This demonstrates the potential of this compound-like compounds in computational biochemistry and drug design (Schaller et al., 2021).
Propiedades
IUPAC Name |
2-thiophen-2-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUFHCBAMBVWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

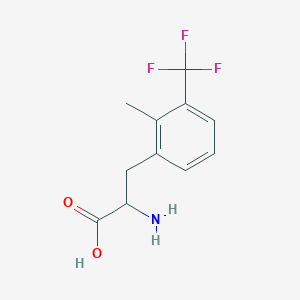


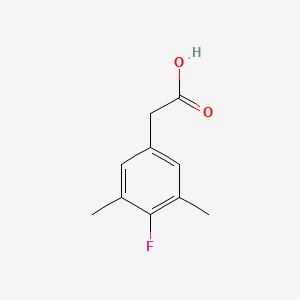
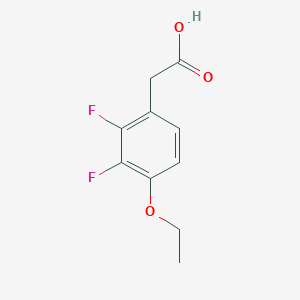
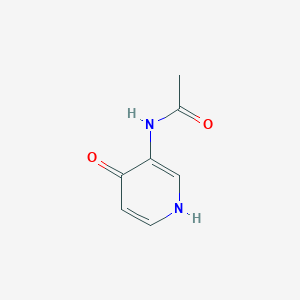
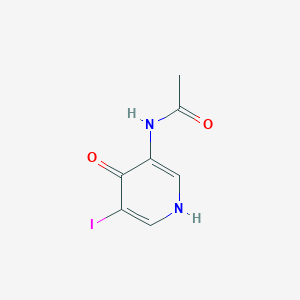
![4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393364.png)
![6-Ethynylfuro[3,2-b]pyridine](/img/structure/B1393366.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B1393367.png)
